2-(4-Fluorophenyl)-6-p-tolylpyridine-4-carboxylic acid
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Overview
Description
2-(4-Fluorophenyl)-6-p-tolylpyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids It features a pyridine ring substituted with a 4-fluorophenyl group and a p-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-6-p-tolylpyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of stable and readily available reagents, such as boronic acids and halogenated aromatics, makes this method suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-6-p-tolylpyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(4-Fluorophenyl)-6-p-tolylpyridine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-6-p-tolylpyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenylacetic acid: Used as an intermediate in the production of fluorinated anesthetics.
4-Fluorophenylboronic acid: Utilized in Suzuki–Miyaura coupling reactions.
4-Fluorophenylacetonitrile: A starting reagent in the synthesis of various derivatives.
Uniqueness
2-(4-Fluorophenyl)-6-p-tolylpyridine-4-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H14FNO2 |
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Molecular Weight |
307.3 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-6-(4-methylphenyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C19H14FNO2/c1-12-2-4-13(5-3-12)17-10-15(19(22)23)11-18(21-17)14-6-8-16(20)9-7-14/h2-11H,1H3,(H,22,23) |
InChI Key |
SMVJMTZGMHLGKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC(=C2)C(=O)O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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